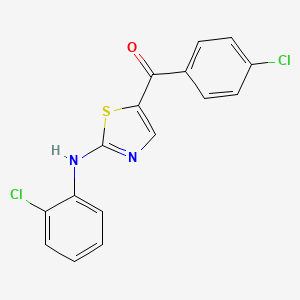

(2-(2-Chloroanilino)-1,3-thiazol-5-yl)(4-chlorophenyl)methanone

Description

The compound (2-(2-Chloroanilino)-1,3-thiazol-5-yl)(4-chlorophenyl)methanone features a thiazole core substituted at the 2-position with a 2-chloroanilino group and at the 5-position with a 4-chlorophenyl ketone. This structure is part of a broader class of thiazole derivatives known for their biological activities, including kinase inhibition and antitumor properties . The 2-chloroanilino group enhances steric and electronic interactions in binding pockets, while the 4-chlorophenyl ketone contributes to hydrophobic interactions.

Structure

3D Structure

Properties

IUPAC Name |

[2-(2-chloroanilino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2OS/c17-11-7-5-10(6-8-11)15(21)14-9-19-16(22-14)20-13-4-2-1-3-12(13)18/h1-9H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQOIZZTORKYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(2-Chloroanilino)-1,3-thiazol-5-yl)(4-chlorophenyl)methanone , also known by its CAS number 339022-21-8 , is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and the mechanisms underlying these activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 349.23 g/mol . The structure features a thiazole ring substituted with a chloroaniline group and a chlorophenyl moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H10Cl2N2OS |

| Molecular Weight | 349.23 g/mol |

| Boiling Point | 504.7 ± 60.0 °C (Predicted) |

| Density | 1.453 ± 0.06 g/cm³ (Predicted) |

| pKa | 1.25 ± 0.10 (Predicted) |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The cytotoxicity of related thiazole derivatives has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Case Study: Cytotoxicity Evaluation

In an investigation of several thiazole derivatives, including those structurally related to our compound, significant cytotoxic effects were observed:

- Cytotoxicity Results :

- MCF-7 Cell Line : Compounds exhibited IC50 values ranging from 2.32 µg/mL to 91.00 µg/mL .

- HepG2 Cell Line : IC50 values ranged from 3.13 µg/mL to 44.87 µg/mL .

The most potent compounds displayed selective cytotoxicity towards cancerous cells compared to normal cells, indicating their potential for therapeutic applications in oncology .

The mechanism by which these compounds exert their anticancer effects includes:

- Induction of apoptosis , characterized by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).

- Cell cycle arrest at the G2/M phase , preventing cancer cells from proliferating .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been studied for its antimicrobial activity. Thiazole derivatives are known for their ability to inhibit bacterial and fungal growth due to their interaction with microbial enzymes and cellular structures.

Research Findings

Research indicates that thiazole compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents. The presence of the thiazole ring enhances biological activity through mechanisms such as:

- Inhibition of nucleic acid synthesis.

- Disruption of cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Amino vs. Chloro Substituents

- {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone: This compound replaces the 2-chloroanilino group with a 4-chloroanilino group and introduces a 3-nitrophenyl ketone. It exhibits a binding affinity of -7.3 ± 0.0 kcal/mol against Cdk5, suggesting strong inhibitory activity .

- (4-Amino-2-anilino-1,3-thiazol-5-yl)-(4-chlorophenyl)methanone: The 4-amino substitution on the thiazole ring (CAS 196877-95-9) improves solubility and interaction with polar residues in target proteins, as seen in kinase inhibition studies .

Methoxy and Hydroxy Substituents

- Its molecular weight is 420.91 g/mol, higher than the target compound due to the phenyl and methoxy groups .

- 2-[(2-Chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one: This thiazolone derivative (CAS 357170-48-0) introduces a hydroxyl and methoxy group, enhancing hydrogen-bonding capacity and solubility compared to chloro substituents .

Variations in the Aromatic Ketone Group

Biphenyl vs. Monophenyl Ketones

- [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone (CAS 339022-36-5): Replacing the 4-chlorophenyl group with a biphenyl moiety increases molecular weight (390.9 g/mol) and lipophilicity, likely improving membrane permeability but reducing aqueous solubility. This structural modification is critical in optimizing pharmacokinetics for CNS-targeted drugs .

Fluoro and Nitro Substituents

- {4-Amino-2-[(3-Chlorophenyl)amino]-1,3-thiazol-5-yl}(4-fluorophenyl)methanone: The 4-fluorophenyl group (vs. The 3-chloroanilino substitution alters spatial interactions compared to the 2-chloro isomer in the target compound .

Key Findings :

Molecular and Crystallographic Insights

- Crystal Packing: Derivatives like (4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone form hydrogen-bonded dimers (C–H···N) and 3D networks via C–H···O/π interactions, influencing solubility and stability .

- Electrostatic Effects: The 2-chloroanilino group in the target compound introduces steric hindrance and dipole interactions, which are absent in analogs with para-substituted anilines (e.g., 4-chloroanilino) .

Preparation Methods

Reaction Mechanism and Key Components

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 1,3-thiazole core. This approach involves the condensation of a α-haloketone with thiourea in the presence of an amine. For the target compound, the reaction proceeds as follows:

- α-Haloketone Preparation : 2-Bromo-1-(4-chlorophenyl)ethanone serves as the primary precursor, synthesized via Friedel-Crafts acylation of chlorobenzene followed by bromination.

- Thiazole Ring Formation : The α-haloketone reacts with thiourea in ethanol under reflux (78°C, 6–8 hours), forming 5-(4-chlorobenzoyl)-1,3-thiazol-2-amine.

- Nucleophilic Substitution : Introduction of 2-chloroaniline occurs via SNAr (nucleophilic aromatic substitution) at the thiazole’s 2-position, facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures (100–120°C).

Critical Parameters :

Industrial-Scale Modifications

Large-scale production introduces practical adjustments:

- Continuous Flow Reactors : Reduce reaction time from hours to minutes (e.g., 30 minutes at 150°C).

- Solvent Recovery Systems : Ethanol is distilled and reused, minimizing waste.

- Crystallization Optimization : Mixed chloroform-ethanol (1:1) systems enhance crystal purity (92% recovery).

Microwave-Assisted Synthesis

Protocol and Efficiency Gains

Microwave irradiation offers a rapid alternative to conventional heating, particularly for SNAr steps:

- Reaction Setup : Combine 5-(4-chlorobenzoyl)-1,3-thiazol-2-amine (1.0 equiv.), 2-chloroaniline (1.2 equiv.), and K2CO3 (2.0 equiv.) in DMF.

- Microwave Conditions : 195 W, 120°C, 8–12 minutes.

- Workup : Dilute with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Advantages :

Comparative Analysis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 8–12 minutes |

| Temperature | 100–120°C | 120°C |

| Solvent | DMF | DMF |

| Yield | 65–75% | 82–85% |

| Energy Consumption | High | Moderate |

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Recent advancements enable thiazole formation and functionalization in a single vessel:

- Simultaneous Cyclization and Substitution : React 2-bromo-1-(4-chlorophenyl)ethanone, thiourea, and 2-chloroaniline in ethanol with Cs2CO3 (2.5 equiv.) at 80°C for 4 hours.

- Key Insight : Base-mediated deprotonation of thiourea enhances nucleophilicity, enabling concurrent ring closure and amine substitution.

Outcomes :

Solid-Phase Synthesis for High-Throughput Production

Immobilized substrates on Wang resin enable iterative functionalization:

- Resin Loading : Couple 4-chlorobenzoic acid to Wang resin via DIC/HOBt activation.

- Thiazole Assembly : Sequential treatment with Lawesson’s reagent (S source) and 2-chloroaniline.

- Cleavage : TFA/DCM (1:9) liberates the product.

Applications :

Purification and Characterization

Recrystallization Strategies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(2-Chloroanilino)-1,3-thiazol-5-yl)(4-chlorophenyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted thiazole intermediates and chlorophenyl ketones. Key steps include:

- Temperature Control : Reflux conditions (e.g., 80–100°C) to promote cyclization of the thiazole ring .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) or ethanol to enhance solubility of intermediates .

- Catalysts : Acidic or basic catalysts (e.g., sodium acetate) to accelerate imine or amide bond formation .

- Purity Monitoring : Thin-layer chromatography (TLC) and recrystallization from DMF-acetic acid mixtures .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR to verify aromatic protons, chloro-substituents, and methanone carbonyl groups .

- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., π-π stacking in the crystal lattice) . Example

| Parameter | Value (Å/°) |

|---|---|

| Crystal system | Monoclinic |

| Space group | |

| Unit cell | , , , |

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., for related derivatives) .

Q. How can researchers address discrepancies in reported biological activities of thiazole derivatives?

- Methodological Answer :

- Comparative Assays : Test the compound against standardized cell lines (e.g., MCF-7 for antitumor activity) using consistent protocols .

- Structure-Activity Relationship (SAR) : Vary substituents (e.g., chloro vs. methoxy groups) to isolate contributions to bioactivity .

- Data Normalization : Account for variations in solvent/DMSO concentrations, which may artificially inflate or suppress activity .

Advanced Research Questions

Q. What computational strategies predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Example:

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase enzymes) to guide drug design .

- Machine Learning (ML) : Train models on existing reaction databases to optimize synthetic pathways .

Q. How can reaction mechanisms involving the thiazole core be elucidated experimentally?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in ring-opening or substitution reactions .

- Trapping Intermediates : Add scavengers (e.g., TEMPO) to detect radical or carbocation intermediates .

- In Situ Spectroscopy : Monitor reactions via FT-IR or Raman spectroscopy to track bond formation/cleavage .

Q. What strategies resolve contradictions in solvent selection for recrystallization?

- Methodological Answer :

- Solvent Screening : Test binary mixtures (e.g., DMF-ethanol) to balance solubility and polarity .

- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to identify optimal crystallization temperatures .

- Literature Benchmarking : Compare recrystallization yields from structurally analogous compounds (e.g., 87.5% yield with DMF-acetic acid) .

Data Contradiction Analysis

- Example Conflict : recommends dichloromethane for solubility, while prioritizes ethanol.

- Resolution : Dichloromethane is ideal for low-polarity intermediates, whereas ethanol minimizes side reactions in polar systems. Pre-solubility testing via Hansen solubility parameters is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.